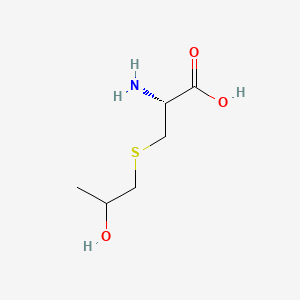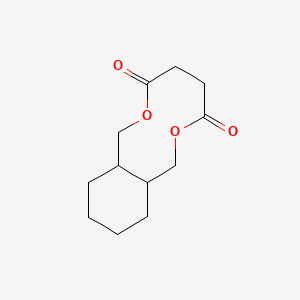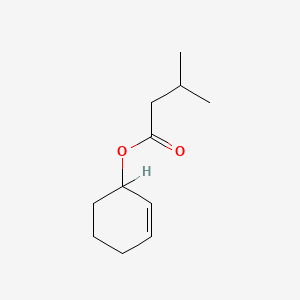
N-(1,1-Bis(hydroxymethyl)propyl)stearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 250-877-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The process involves the following steps:
- Acetone cyanohydrin is reacted with hydrazine hydrate.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
- Controlling the temperature and pressure to optimize the reaction.
- Purifying the product through filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. For example:
Polystyrene: Formed from the polymerization of styrene.
Polyacrylonitrile: Formed from the polymerization of acrylonitrile.
Polymethyl methacrylate: Formed from the polymerization of methyl methacrylate.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and as a tool for generating free radicals in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of biomedical polymers.
Industry: Widely used in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions efficiently.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The decomposition process can be summarized as follows:
- Upon heating, the compound decomposes to form two free radicals and nitrogen gas.
- These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules.
- The polymerization process continues as the radicals propagate through the monomer mixture, leading to the formation of long polymer chains.
Comparaison Avec Des Composés Similaires
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. Here are some key points of comparison:
Benzoyl Peroxide: Similar to 2,2’-Azobis(2-methylpropionitrile), benzoyl peroxide is a radical initiator used in polymerization reactions. it decomposes to form benzoyloxy radicals, which have different reactivity compared to the radicals formed by 2,2’-Azobis(2-methylpropionitrile).
Potassium Persulfate: Another common radical initiator, potassium persulfate decomposes to form sulfate radicals. It is often used in aqueous polymerization reactions, whereas 2,2’-Azobis(2-methylpropionitrile) is more commonly used in organic solvents.
Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
Propriétés
Numéro CAS |
31977-94-3 |
|---|---|
Formule moléculaire |
C23H47NO3 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)24-23(4-2,20-25)21-26/h25-26H,3-21H2,1-2H3,(H,24,27) |
Clé InChI |
CJKRJNJNOZRVKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
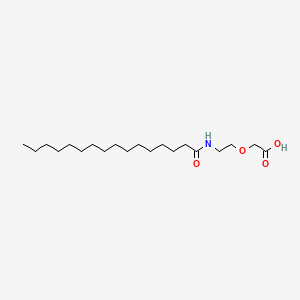
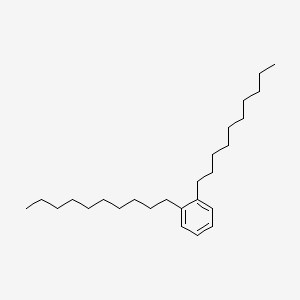

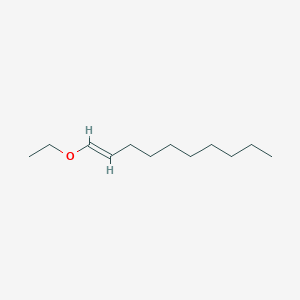
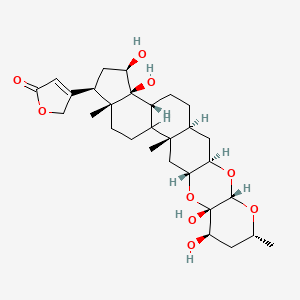
arsanium bromide](/img/structure/B15176074.png)


